molecular formula C23H38O4 B13396925 11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid

11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid

Cat. No.: B13396925
M. Wt: 378.5 g/mol
InChI Key: WMLGLMGSFIXSGO-UHFFFAOYSA-N
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Description

Meteneprost is a synthetic analog of prostaglandin E2, known for its potent biological activities. It is primarily used in medical applications, particularly for the termination of early pregnancy. Meteneprost is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meteneprost can be synthesized through various synthetic methods. One common route involves the reaction of 16,16-dimethyl-PGE2 bis(trimethylsilyl) ether with methylene iodide in the presence of a base . The reaction conditions typically include:

    Solvent: Tetrahydrofuran

    Temperature: Room temperature

    Reagents: Methylene iodide, base (e.g., potassium carbonate)

Industrial Production Methods

Industrial production of Meteneprost involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Starting Materials: 16,16-dimethyl-PGE2 bis(trimethylsilyl) ether

    Reagents: Methylene iodide, base

    Purification: Chromatographic techniques to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

Meteneprost undergoes various chemical reactions, including:

    Oxidation: Meteneprost can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert Meteneprost to its corresponding alcohols.

    Substitution: Meteneprost can undergo substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Meteneprost has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Primarily used for the termination of early pregnancy.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

Meteneprost exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors, leading to the activation of intracellular signaling pathways that result in various physiological responses. In the context of pregnancy termination, Meteneprost induces uterine contractions and cervical dilation, facilitating the expulsion of the uterine contents .

Comparison with Similar Compounds

Similar Compounds

    Misoprostol: Another prostaglandin analog used for medical termination of pregnancy.

    Dinoprostone: A naturally occurring prostaglandin E2 used for labor induction.

Uniqueness of Meteneprost

Meteneprost is unique due to its structural modifications, which enhance its stability and potency compared to other prostaglandin analogs. Its extended half-life and specific receptor binding properties make it a valuable compound in medical applications .

Properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-methylidenecyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLGLMGSFIXSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866845
Record name 11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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